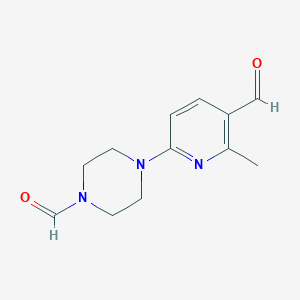

4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

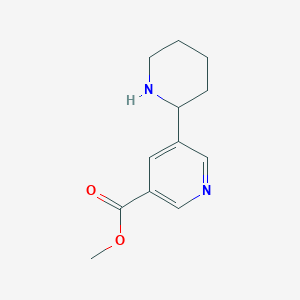

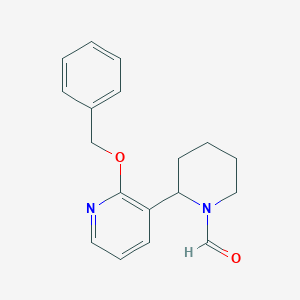

4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound features a piperazine ring substituted with a formyl group and a methylpyridine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(5-Formyl-6-methylpyridin-2-yl)piperazin-1-carbaldehyd beinhaltet typischerweise die Reaktion von 5-Formyl-6-methylpyridin mit Piperazin unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Ethanol durchgeführt, wobei eine Base wie Triethylamin hinzugefügt wird, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren beinhalten, um eine konstante Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen für die Zugabe von Reagenzien und die Temperaturregelung kann den Syntheseprozess weiter optimieren und ihn für die großtechnische Produktion skalierbar machen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(5-Formyl-6-methylpyridin-2-yl)piperazin-1-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonsäure oxidiert werden.

Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Alkylhalogenide in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: 4-(5-Carboxy-6-methylpyridin-2-yl)piperazin-1-carbaldehyd.

Reduktion: 4-(5-Hydroxymethyl-6-methylpyridin-2-yl)piperazin-1-carbaldehyd.

Substitution: Verschiedene substituierte Piperazinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-(5-Formyl-6-methylpyridin-2-yl)piperazin-1-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird zur Untersuchung von Enzyminhibitoren und Rezeptormodulatoren eingesetzt.

Medizin: Wird auf sein Potenzial als Pharmakophor in der Arzneimittelforschung untersucht.

Industrie: Wird bei der Entwicklung von Agrochemikalien und Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(5-Formyl-6-methylpyridin-2-yl)piperazin-1-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Formylgruppe kann kovalente Bindungen mit nukleophilen Resten in Proteinen bilden, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Der Piperazinring erhöht die Bindungsaffinität und Selektivität der Verbindung für ihre Zielstrukturen .

Wirkmechanismus

The mechanism of action of 4-(5-Formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring enhances the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(5-Formyl-6-methylpyridin-2-yl)piperazin-1-carbonsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle eines Aldehyds.

4-(5-Hydroxymethyl-6-methylpyridin-2-yl)piperazin-1-carbaldehyd: Ähnliche Struktur, aber mit einer Hydroxymethylgruppe anstelle einer Formylgruppe.

Einzigartigkeit

4-(5-Formyl-6-methylpyridin-2-yl)piperazin-1-carbaldehyd ist einzigartig aufgrund seiner Kombination aus einer Formylgruppe und einem Piperazinring, die ein vielseitiges Gerüst für die Entwicklung verschiedener bioaktiver Moleküle bietet. Seine Fähigkeit, verschiedene Arten von chemischen Reaktionen einzugehen, macht es zu einem wertvollen Zwischenprodukt in der synthetischen Chemie .

Eigenschaften

Molekularformel |

C12H15N3O2 |

|---|---|

Molekulargewicht |

233.27 g/mol |

IUPAC-Name |

4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C12H15N3O2/c1-10-11(8-16)2-3-12(13-10)15-6-4-14(9-17)5-7-15/h2-3,8-9H,4-7H2,1H3 |

InChI-Schlüssel |

PYSZZTZCPGMSLU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)